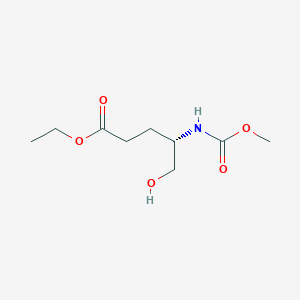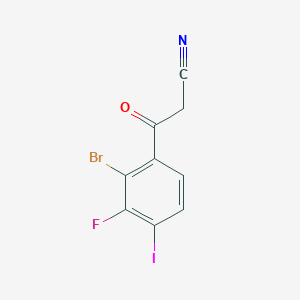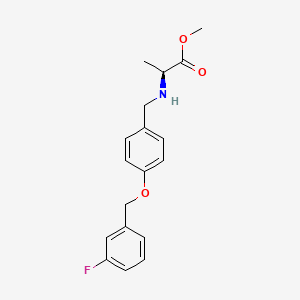
3-Desfluoro,-4-Fluoro-Safinamide Carboxylic Acid Methyl Ester Mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Desfluoro,-4-Fluoro-Safinamide Carboxylic Acid Methyl Ester Mesylate is a chemical compound with the molecular formula C18H20FNO3 and a molecular weight of 317.355 g/mol . This compound is a derivative of safinamide, which is known for its applications in medicinal chemistry, particularly in the treatment of neurological disorders.
Preparation Methods
The synthesis of 3-Desfluoro,-4-Fluoro-Safinamide Carboxylic Acid Methyl Ester Mesylate involves several steps, including the use of Suzuki–Miyaura coupling reactions . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds. The process typically involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
Chemical Reactions Analysis
3-Desfluoro,-4-Fluoro-Safinamide Carboxylic Acid Methyl Ester Mesylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Desfluoro,-4-Fluoro-Safinamide Carboxylic Acid Methyl Ester Mesylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: As a derivative of safinamide, it is investigated for its potential therapeutic effects in neurological disorders.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Desfluoro,-4-Fluoro-Safinamide Carboxylic Acid Methyl Ester Mesylate involves the inhibition of specific enzymes and molecular pathways. For example, it may inhibit enzymes involved in the mitochondrial respiration chain, similar to other compounds that inhibit succinate dehydrogenase . This inhibition can lead to various biological effects, including the modulation of neurotransmitter levels and the reduction of oxidative stress.
Comparison with Similar Compounds
3-Desfluoro,-4-Fluoro-Safinamide Carboxylic Acid Methyl Ester Mesylate can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is used as an intermediate in the synthesis of fungicides and acts by inhibiting succinate dehydrogenase.
Safinamide: The parent compound of this compound, known for its use in the treatment of Parkinson’s disease.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C18H20FNO3 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
methyl (2S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanoate |
InChI |
InChI=1S/C18H20FNO3/c1-13(18(21)22-2)20-11-14-6-8-17(9-7-14)23-12-15-4-3-5-16(19)10-15/h3-10,13,20H,11-12H2,1-2H3/t13-/m0/s1 |
InChI Key |
IDDCSZKZWMTOPB-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F |
Canonical SMILES |
CC(C(=O)OC)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



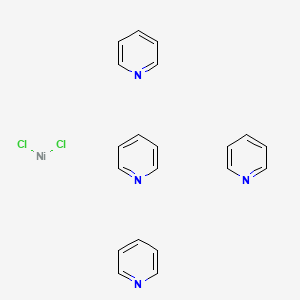
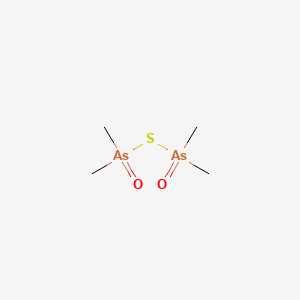

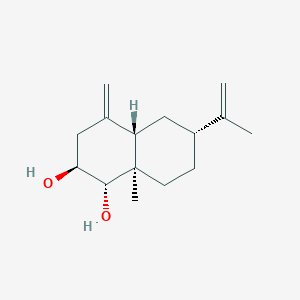
![1-[(4-Benzoylphenyl)methyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B13435524.png)
![(2S)-2-amino-3-[4-[4-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenoxy]-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13435525.png)
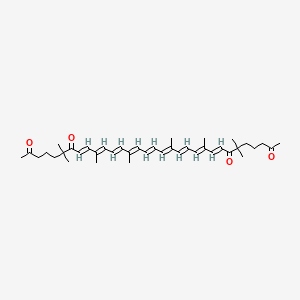
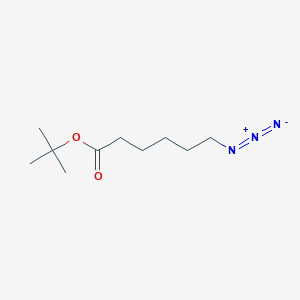
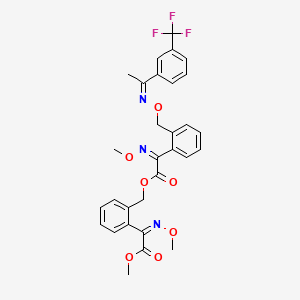
amine](/img/structure/B13435537.png)

